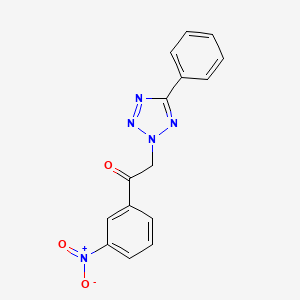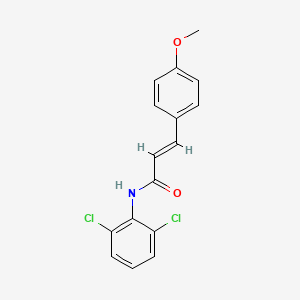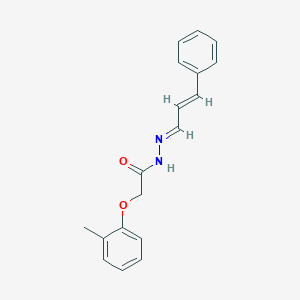![molecular formula C24H20N2O4S B11692584 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, hydroxyl, methoxy, and imino groups
准备方法
合成路线和反应条件
(2Z,5Z)-5-(4-羟基苄叉基)-3-(2-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮的合成通常涉及适当的醛和胺与噻唑烷酮衍生物的缩合反应。反应条件通常包括使用乙醇或甲醇等溶剂,以及对甲苯磺酸或乙酸等催化剂。反应通常在回流条件下进行,以确保完全缩合并形成所需的产物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但一般方法将涉及实验室合成方法的扩大。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(2Z,5Z)-5-(4-羟基苄叉基)-3-(2-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 羟基苄叉基可以被氧化形成相应的醌。
还原: 亚胺基可以被还原形成胺。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,羟基苄叉基的氧化会生成醌,而亚胺基的还原会生成胺。
科学研究应用
化学: 它可以用作合成更复杂分子的前体,以及配位化学中的配体。
生物学: 该化合物具有抗菌和抗真菌特性,使其成为开发新型抗生素的候选者。
医药: 研究表明它具有潜在的抗炎和抗癌作用。
工业: 它可用于开发具有特定性能的新材料,如聚合物和涂层。
作用机理
(2Z,5Z)-5-(4-羟基苄叉基)-3-(2-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮的作用机制涉及它与各种分子靶点的相互作用。在生物系统中,它可以抑制参与炎症和癌细胞增殖的酶的活性。该化合物的结构使其能够与特定的受体和酶结合,破坏其正常功能并导致治疗效果。
作用机制
The mechanism of action of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
相似化合物的比较
与 (2Z,5Z)-5-(4-羟基苄叉基)-3-(2-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮类似的化合物包括其他噻唑烷酮衍生物。这些化合物共用噻唑烷酮环,但在取代基方面有所不同,这可能会显著影响它们的化学和生物学性质。例如:
(2Z,5Z)-5-(4-羟基苄叉基)-3-苯基-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮: 类似的结构,但取代基不同,导致活性及其应用方面的差异。
(2Z,5Z)-5-(4-羟基苄叉基)-3-(4-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮: 另一个衍生物,在反应性和生物学效应方面可能存在差异。
这些比较突出了 (2Z,5Z)-5-(4-羟基苄叉基)-3-(2-甲氧基苯基)-2-[(2-甲氧基苯基)亚氨基]-1,3-噻唑烷-4-酮的独特性,特别是在其特定的取代基及其对性能和应用的影响方面。
属性
分子式 |
C24H20N2O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-9-5-3-7-18(20)25-24-26(19-8-4-6-10-21(19)30-2)23(28)22(31-24)15-16-11-13-17(27)14-12-16/h3-15,27H,1-2H3/b22-15-,25-24? |
InChI 键 |
KPNMKLBBPBUSOP-IBORXNHRSA-N |
手性 SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=CC=C4OC |
规范 SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)

![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
